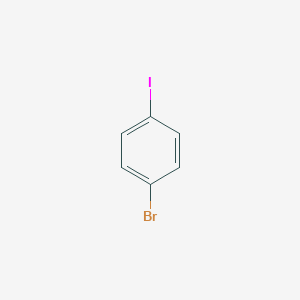

1-Bromo-4-iodobenzène

Vue d'ensemble

Description

Synthesis Analysis

1-Bromo-4-iodobenzene can be synthesized through various methods, including the CuI-catalyzed domino process, which leads to the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and β-keto esters. This method highlights the compound's utility in constructing complex aromatic systems via intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating its value in organic synthesis (Lu et al., 2007).

Molecular Structure Analysis

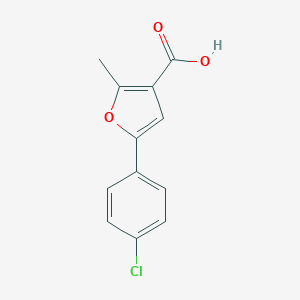

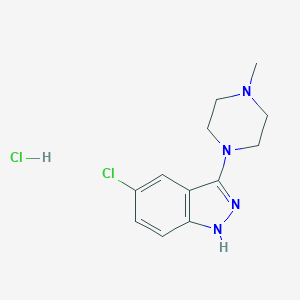

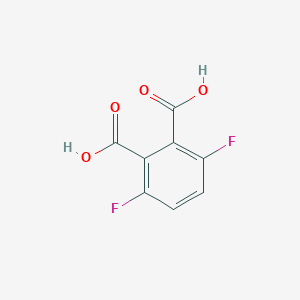

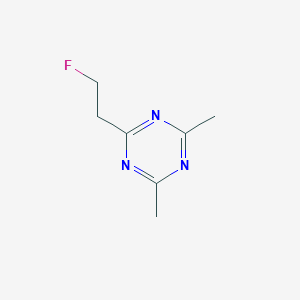

The molecular structure of 1-Bromo-4-iodobenzene, featuring bromine and iodine atoms attached to a benzene ring, is foundational for its reactivity and application in organic chemistry. Its structure facilitates various chemical reactions, serving as a precursor for creating highly functionalized aromatic compounds through selective halogenation and coupling reactions.

Chemical Reactions and Properties

1-Bromo-4-iodobenzene undergoes numerous chemical reactions, including but not limited to coupling reactions, halogen exchange, and nucleophilic substitution, due to the presence of reactive halogens. Efficient methods have been developed for synthesizing valuable 1,2-dibromobenzenes, showcasing the compound's versatility as a precursor for further organic transformations (Diemer et al., 2011).

Applications De Recherche Scientifique

Synthèse organique

1-Bromo-4-iodobenzène: est un réactif polyvalent en synthèse organique, en particulier dans la construction de structures biaryliques par le biais de réactions de couplage croisé . Sa double fonctionnalité halogénée permet des réactions sélectives dans des conditions contrôlées.

Intermédiaires pharmaceutiques

Ce composé sert d'intermédiaire clé dans la synthèse de divers produits pharmaceutiques. Il est utilisé dans la synthèse totale de molécules complexes telles que l'ent-conduramine A et l'ent-7-déoxypancratistatine, qui sont des alcaloïdes aux propriétés médicinales potentielles .

Science des matériaux

En science des matériaux, This compound est utilisé dans le développement de matériaux électroniques organiques. Il est particulièrement utile dans la synthèse d'intermédiaires OLED (diode électroluminescente organique), contribuant aux progrès de la technologie d'affichage .

Catalyse

Le composé trouve une application dans la catalyse, où il est utilisé dans les réactions de couplage de Sonogashira sans cuivre. Il s'agit d'une étape cruciale dans la formation de liaisons carbone-carbone, essentielles à la création de molécules organiques complexes .

Chimie analytique

En raison de ses propriétés physiques distinctes, This compound est utilisé en chimie analytique pour le développement et l'étalonnage de méthodes dans des techniques telles que la chromatographie en phase gazeuse et la spectrométrie de masse .

Nanotechnologie

Il est également utilisé dans le domaine de la nanotechnologie pour la synthèse de matériaux à l'échelle nanométrique. Le composé peut servir de précurseur à la création de surfaces nanostructurées qui ont des applications dans les capteurs et l'électronique .

Chimie des polymères

En chimie des polymères, This compound est utilisé pour modifier les polymères ou pour créer des copolymères séquencés, qui ont des applications diverses allant des systèmes de délivrance de médicaments aux nouveaux matériaux d'emballage .

Recherche agrochimique

Enfin, ce composé est utilisé dans la synthèse d'agrochimiques. Sa réactivité avec divers composés organiques et inorganiques en fait un outil précieux pour le développement de nouveaux pesticides et herbicides .

Mécanisme D'action

Target of Action

1-Bromo-4-iodobenzene is a mixed aryl halide, containing both bromine and iodine atoms . The primary targets of this compound are terminal acetylenes in the Sonogashira coupling reaction .

Mode of Action

The iodine end of 1-bromo-4-iodobenzene can selectively couple to a terminal acetylene, leaving the bromine end unreacted . This selective coupling is due to the higher reactivity of aryl iodides compared to aryl bromides .

Biochemical Pathways

The Sonogashira coupling reaction is the primary biochemical pathway affected by 1-bromo-4-iodobenzene . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne to form a conjugated enyne . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in most organic solvents . This suggests that its bioavailability could be influenced by the presence of certain solvents.

Result of Action

The result of the action of 1-bromo-4-iodobenzene is the formation of a conjugated enyne through the Sonogashira coupling reaction . For example, two equivalents of 1-bromo-4-iodobenzene can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .

Action Environment

The action of 1-bromo-4-iodobenzene is influenced by environmental factors such as temperature and the presence of a suitable solvent . The Sonogashira coupling reaction, for instance, is performed at room temperature . Additionally, the compound’s solubility in organic solvents can affect its reactivity and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060433 | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

589-87-7 | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LDG2XS7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1-bromo-4-iodobenzene in chemical synthesis?

A1: 1-Bromo-4-iodobenzene serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, , , , ] This compound allows for the selective introduction of aryl or alkynyl groups at either the bromine or iodine position, enabling the construction of diverse biaryl and alkynylbenzene derivatives. []

Q2: Can you describe a specific example of 1-bromo-4-iodobenzene's use in synthesizing complex molecules?

A2: Researchers have employed 1-bromo-4-iodobenzene in the synthesis of triphenylamine-modified arylates and ketones. [] The process involves sequential reactions: first, an Ullmann reaction with diphenylamine targets the iodine, followed by a palladium-catalyzed Suzuki coupling with aryl bromides at the bromine position. This example highlights the compound's utility in multi-step synthesis.

Q3: How does the presence of both bromine and iodine in 1-bromo-4-iodobenzene offer advantages in synthesis?

A3: The differing reactivity of bromine and iodine allows for chemoselective reactions. Zirconocene-mediated synthesis of 1,4-bis(alkynyl)benzenes leverages this, first reacting at the iodine, followed by Sonogashira coupling at the bromine position. [] This sequential functionalization is crucial for building specific complex structures.

Q4: Beyond its role as a synthetic building block, does 1-bromo-4-iodobenzene find applications in analytical chemistry?

A4: Yes, 1-bromo-4-iodobenzene has proven valuable in analytical techniques like GC-ICP-MS. [] Due to its known bromine and iodine content, it serves as a reliable standard for compound-independent calibrations, enabling the quantification of halogenated organic species in complex matrices like wastewater.

Q5: Has 1-bromo-4-iodobenzene been explored in the context of materials science?

A5: Research indicates its use in developing organic donor-acceptor co-crystals for potential applications in luminescent materials. [] When co-crystallized with electron-rich aromatic donors, 1-bromo-4-iodobenzene influences charge-transfer interactions, leading to ambient phosphorescence. This highlights its potential in materials with tunable optical properties.

Q6: What thermodynamic properties of 1-bromo-4-iodobenzene have been studied?

A6: Precise vapor pressure measurements of crystalline 1-bromo-4-iodobenzene have been conducted over a range of temperatures. [] From these data, crucial thermodynamic parameters such as sublimation enthalpy (ΔcrgHm° = 78.53 kJ·mol−1) and Gibbs free energy (ΔcrgGm° = −1497 J·mol−1) at 298.15 K have been determined. [] These findings contribute to understanding its physical behavior.

Q7: Are there alternative synthetic routes to 1-bromo-4-iodobenzene?

A7: While commercially available, research describes a “novel moderate synthetic method” for 1-bromo-4-iodobenzene. [] Specific details about this method are not elaborated upon, but its mention suggests ongoing efforts to optimize its production, potentially impacting its accessibility and cost-effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

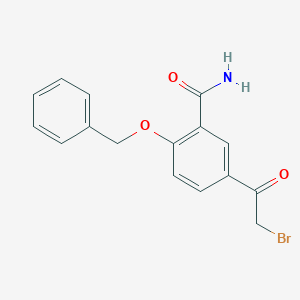

![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)